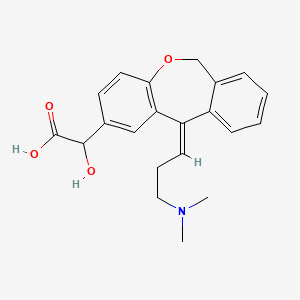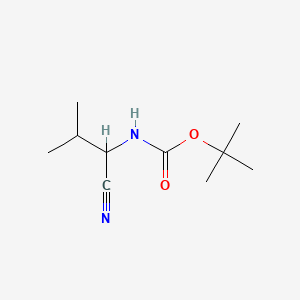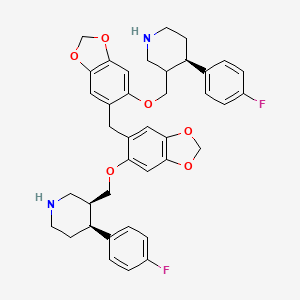
メチレンビスパロキセチン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Methylene-Bis Paroxetine Dihydrochloride" pertains to a class of compounds that may be related to paroxetine, a well-known antidepressant. This document provides a scientific overview of the synthesis, molecular structure, chemical reactions, and properties related to the compound, excluding applications, drug use, dosages, and side effects.
Synthesis Analysis
The asymmetric synthesis of paroxetine, which could be related to "Methylene-Bis Paroxetine Dihydrochloride," involves several steps starting from 4-fluorobenzaldehyde. The process includes desymmetrization, reduction, alkylation, and the development of unique procedures for achieving the desired stereochemistry (Yu et al., 2000). Efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives via iron-catalyzed oxidative reactions has also been reported, which might be applicable to the synthesis of "Methylene-Bis Paroxetine Dihydrochloride" (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to paroxetine has been extensively studied. For instance, the structural analysis of two crystal forms of paroxetine hydrochloride reveals details about its crystallography, which could be relevant to understanding "Methylene-Bis Paroxetine Dihydrochloride" (Yokota et al., 1999).
Chemical Reactions and Properties
The initial metabolism step of paroxetine involves demethylenation, a chemical reaction that may be pertinent to "Methylene-Bis Paroxetine Dihydrochloride" (Bloomer et al., 1992). This reaction highlights the compound's reactivity and potential interactions within biological systems.
Physical Properties Analysis
The hydration behavior and crystal interconversion of paroxetine HCl offer insights into its physical properties, such as water interaction and crystal dimension changes. These studies might provide a basis for understanding similar properties in "Methylene-Bis Paroxetine Dihydrochloride" (Pina et al., 2012).
Chemical Properties Analysis
The electrochemical trace determination of paroxetine in various media using modified electrodes suggests methodologies that could be applied to the chemical analysis of "Methylene-Bis Paroxetine Dihydrochloride" (Oghli & Soleymanpour, 2020). These techniques help in understanding the compound's chemical behavior and potential interactions.
科学的研究の応用
神経薬理学
メチレンビスパロキセチン二塩酸塩は、パロキセチン誘導体として、神経薬理学において重要な意味を持っています。 パロキセチンは選択的セロトニン再取り込み阻害剤(SSRI)として知られており、脳のセロトニン経路を改変する可能性のある候補薬です {svg_1}。この化合物は、うつ病、不安症、神経変性疾患など、セロトニン不均衡が重要な要因となるさまざまな神経疾患の治療における有効性を調査することができます。
分子標的
化合物が分子標的と相互作用することは、その治療の可能性を理解するために不可欠です。 さまざまな治療標的に結合し、それらの薬力学に影響を与えます {svg_2}。メチレンビスパロキセチン二塩酸塩に関する研究は、特定の分子経路が阻害される重症うつ病などの病状に対する標的療法の開発に関する洞察を提供する可能性があります。
合成化学
合成化学の分野では、メチレンビスパロキセチン二塩酸塩は、複雑な分子の合成のためのテンプレートを提供します。 プロセスには、重要な構造モチーフを持つ抗うつ薬分子を構築するために不可欠な金属触媒反応が含まれます {svg_3}。この化合物は、改善された薬理学的プロファイルを有する新しい分子の合成の出発点として役立ちます。
適応外使用と安全性
最近の研究では、パロキセチンが小児および思春期に適応外で使用され、有望な治療効果を示していることが示されています {svg_4}。安全性と有効性が徹底的に評価されれば、メチレンビスパロキセチン二塩酸塩を調査することで、小児薬物療法におけるその用途を拡大することができます。
創薬
この化合物の独自の構造と薬理学的特性は、創薬の興味深い候補薬にします。 研究は、迅速な発症、副作用の減少、認知機能の改善をもたらす可能性のある、デュアルターゲットまたはマルチターゲット抗うつ薬としての可能性に焦点を当てることができます {svg_5}.
作用機序
Target of Action
Methylene-Bis Paroxetine Dihydrochloride is a derivative of Paroxetine . Paroxetine is known to primarily target the serotonin (5-HT) transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire .
Mode of Action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders . It is reasonable to assume that Methylene-Bis Paroxetine Dihydrochloride may have a similar mode of action.
Biochemical Pathways
Paroxetine is known to be metabolized byCYP2D6 , a key enzyme in the cytochrome P450 metabolic pathway . The metabolism involves the demethylation of the methylenedioxy group of methylenedioxyphenol .
Pharmacokinetics
Paroxetine hydrochloride is known to be completely absorbed after oral dosing . The mean elimination half-life is approximately 21 hours . Paroxetine’s metabolism is mediated in part by CYP2D6, and the metabolites are primarily excreted in the urine .
Result of Action
The inhibition of serotonin reuptake by paroxetine can lead to an increase in serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .
Safety and Hazards
特性
IUPAC Name |
(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29?,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXNNYQYBNOJB-AMLWHMDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40F2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)


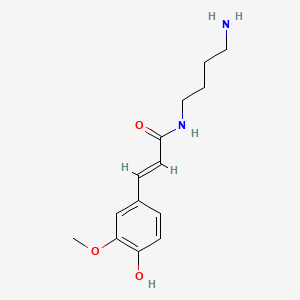
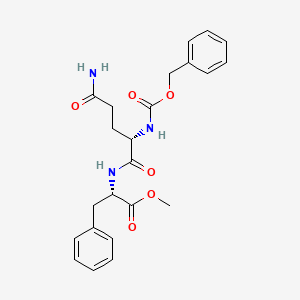
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
